5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C18H16ClNO3S2 and its molecular weight is 393.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Potential and Molecular Interactions
This compound's derivatives have been explored for their pharmacological potential, particularly in areas such as antimicrobial activity, receptor agonism, and corrosion inhibition. The derivatives exhibit a wide range of activities, including acting as anticonvulsant agents by targeting benzodiazepine receptors and as antimicrobial agents against various microbial strains. Additionally, the compound's modifications have shown potential in inhibiting corrosion in steel, suggesting its application in industrial processes. The studies emphasize the importance of molecular structure in determining the compound's interactions and activities (Faizi et al., 2017; Krátký et al., 2012; Fouda et al., 2020).
Chemical Synthesis and Modification
Research on thiophen derivatives, including those related to 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide, focuses on their synthesis and modification to explore their pharmacological properties. The synthesis involves standard methods to produce various substituted derivatives, demonstrating the flexibility of this chemical backbone in generating compounds with potential therapeutic applications (Chapman et al., 1971).
Molecular Properties and Drug Design
The compound's derivatives have been studied for their molar refraction and polarizability, indicating their significant polarizability effects, which could influence their pharmacological activities. These studies contribute to understanding the compound's physical and chemical properties, aiding in the design of new drugs with enhanced efficacy and reduced side effects (Sawale et al., 2016).
Antimicrobial and Anticancer Potential
Investigations into the antimicrobial and anticancer potentials of derivatives reveal their significant activities against various pathogens and cancer cell lines. These findings highlight the compound's versatility and its derivatives as promising leads for developing new therapeutic agents (Benneche et al., 2011; Karayel, 2021).
Properties
IUPAC Name |
5-chloro-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S2/c1-23-15-5-4-13(19)9-14(15)17(21)20-11-18(22,12-6-8-24-10-12)16-3-2-7-25-16/h2-10,22H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMYOBAIGRDRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.